
5-chloro-1H-indole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their biological activity and structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-indole-7-carbaldehyde typically involves the chlorination of 1H-indole-7-carbaldehyde. This can be achieved through various methods, including electrophilic aromatic substitution reactions where chlorine is introduced into the indole ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of catalysts and specific reaction environments to control the chlorination process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1H-indole-7-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: Converting the aldehyde group to a carboxylic acid.
Reduction: Reducing the aldehyde group to an alcohol.
Substitution: Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired product.
Major Products Formed:
Oxidation: 5-Chloro-1H-indole-7-carboxylic acid.
Reduction: 5-Chloro-1H-indole-7-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1H-indole-7-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
5-Chloro-1H-indole-7-carbaldehyde is compared to other indole derivatives, such as 1H-indole-3-carbaldehyde and 5-hydroxytryptamine. While these compounds share structural similarities, this compound is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
1H-indole-3-carbaldehyde
5-hydroxytryptamine
Indolocarbazole kinase inhibitors
Fused pyrroloquinolinedicarboxylates
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H6ClNO |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
5-chloro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H |
Clave InChI |
NRDUWEYYZOEHKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C=C(C=C21)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



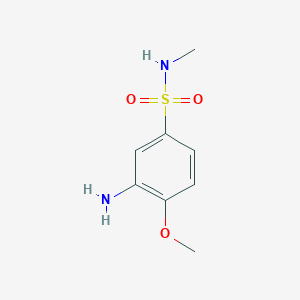
![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)
![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)
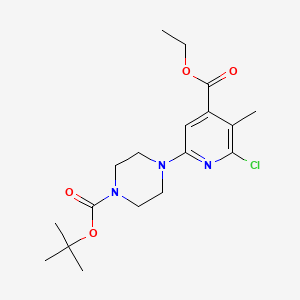

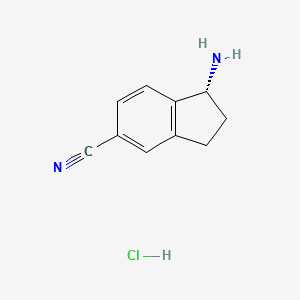
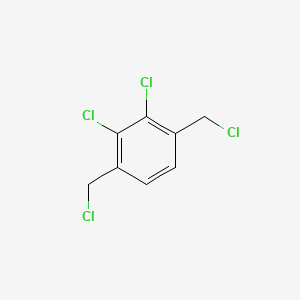
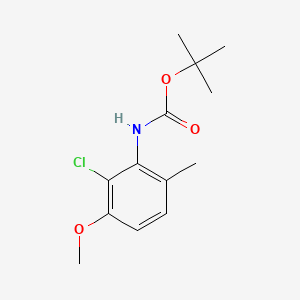
![1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B15359813.png)
![10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B15359818.png)
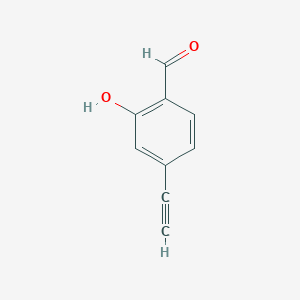

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)
